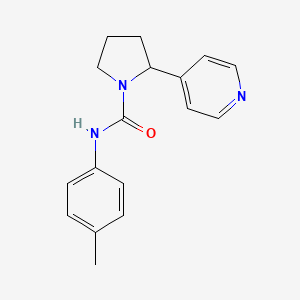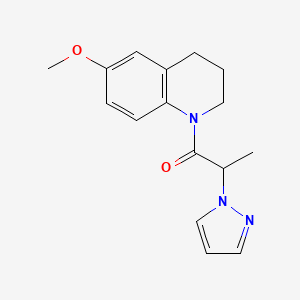
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one, also known as MPQP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been studied for its potential applications in various fields such as cancer treatment, neuroprotection, and drug development. In cancer treatment, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases. In drug development, 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been used as a lead compound to design and synthesize new derivatives with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been found to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one inhibits cancer cell growth and induces apoptosis. In vivo studies have shown that 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one protects against oxidative stress and inflammation, which are associated with neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit multiple signaling pathways. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one research include the design and synthesis of new derivatives with improved pharmacological properties, as well as the investigation of its potential applications in other fields such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one and its potential side effects.
Métodos De Síntesis
The synthesis method of 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one involves the reaction of 6-methoxy-2-nitroaniline with pyrazole-1-carboxylic acid, followed by reduction of the resulting nitro compound with tin(II) chloride. The final product is obtained through the reaction of the intermediate with 1-chloro-3-(2-pyrazolin-1-yl)propan-2-one.
Propiedades
IUPAC Name |
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12(19-10-4-8-17-19)16(20)18-9-3-5-13-11-14(21-2)6-7-15(13)18/h4,6-8,10-12H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZKMWFBQWRYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=C1C=CC(=C2)OC)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

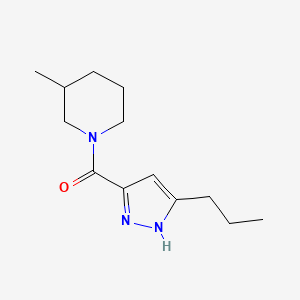
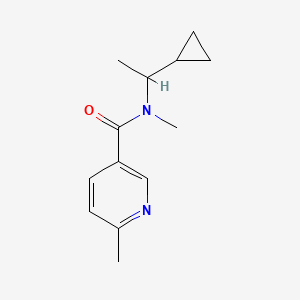
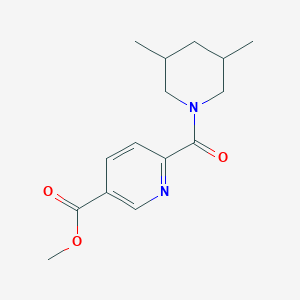
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
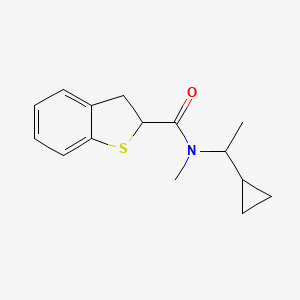
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)


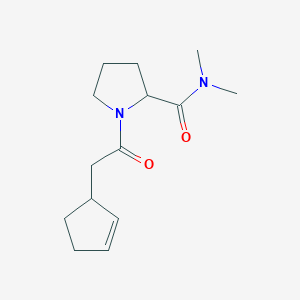
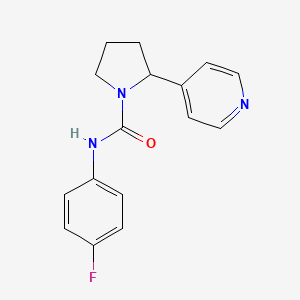
![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)
